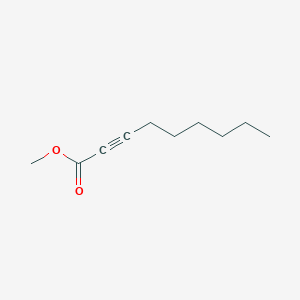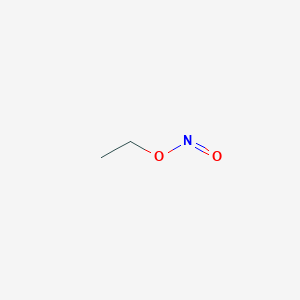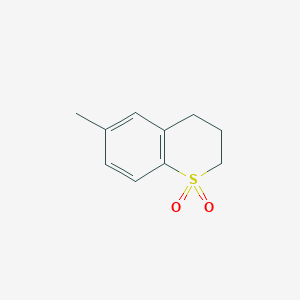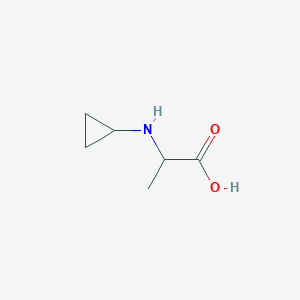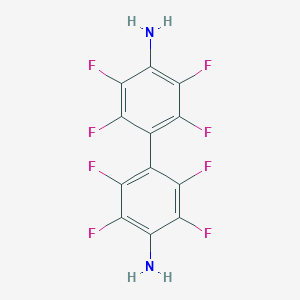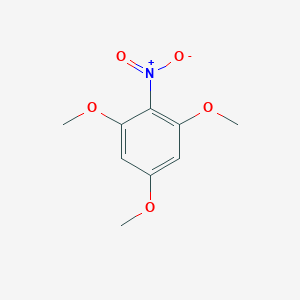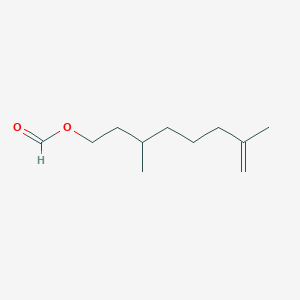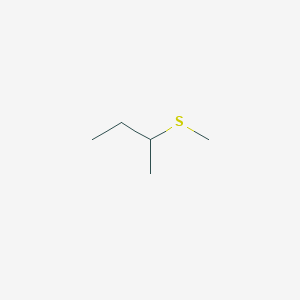
Cadmiumsuccinat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium succinate is an inorganic compound composed of cadmium and succinic acid. It is a white, odorless, crystalline solid that is soluble in water and is used in various scientific and industrial applications. Cadmium succinate has a wide range of applications in research, particularly in the fields of biochemistry and physiology. It has been used in the synthesis of various cadmium-containing compounds, and in the study of cadmium toxicity and its effects on the human body.
Wissenschaftliche Forschungsanwendungen
Umweltbehebung
Cadmiumsuccinat kann in der Umweltbehebung eingesetzt werden, insbesondere bei der Entfernung von Cadmium (Cd) aus der Umwelt . Die mikrobielle Sanierung wurde als ein wirksames Dekontaminationswerkzeug für Umweltanwendungen anerkannt . Das Dekontaminationspotenzial von Cd durch Mikroorganismen hängt von verschiedenen internen und externen Faktoren ab .
Wechselwirkungen zwischen Cadmium und Mikroorganismen
Die Untersuchung der Wechselwirkungen zwischen Cadmium und Mikroorganismen ist eine weitere Anwendung von this compound . Diese Studie bietet Einblicke in die Mechanismen, die zwischen Mikroorganismen und dem Umwelt-Cd beteiligt sind .
Cadmiumresistenz und Bioremediation
This compound wird in der Untersuchung von Cadmiumresistenz und Bioremediation verwendet . Der Schwerpunkt lag darauf, den Mechanismus der Cadmiumresistenz und Bioremediation darzustellen, einschließlich der Kinetik, die am Prozess beteiligt ist .
Kooperative Sanierung von mit Cadmium kontaminiertem Boden
This compound kann bei der kooperativen Sanierung von mit Cadmium kontaminiertem Boden eingesetzt werden . Das Hauptziel dieser Studie ist es, den Sanierungsmechanismus von mit Cadmium kontaminiertem Boden mithilfe eines kombinierten Ansatzes von Rasenpflanzen und Mikroorganismen zu untersuchen .
Steigerung der Bioverfügbarkeit von Cadmium im Boden
Eine weitere Anwendung von this compound liegt in der Steigerung der Bioverfügbarkeit von Cadmium im Boden
Wirkmechanismus
Target of Action
Cadmium succinate primarily targets the mitochondrial oxidative phosphorylation system . It interacts with the alternative oxidase (AOX) pathway and the cytochrome oxidase pathway (COX) . Cadmium also affects proteins with zinc-binding structures, which are present in many DNA repair proteins, transcription factors, and the tumor suppressor protein p53 .
Mode of Action
Cadmium succinate acts as an uncoupler of mitochondrial oxidative phosphorylation . It stimulates KCN-insensitive respiration and KCN-SHAM-insensitive respiration, indicating the involvement of the AOX pathway . It decreases KCN-sensitive respiration, suggesting an inhibition of the COX pathway . Cadmium also induces widespread misfolding and aggregation of nascent proteins .
Biochemical Pathways
Cadmium succinate affects various biochemical pathways. It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . The epigenetic effects of Cadmium, including DNA methylation and histone modifications, have also been reported .
Pharmacokinetics
It is known that cadmium has a low rate of excretion from the body and is accumulated in organisms, with an extremely protracted biological half-life . Cadmium can be taken up via ion channels or by phagocytosis and, due to the low pH, may dissolve gradually in lysosomes .
Result of Action
The action of cadmium succinate results in disturbed cellular respiration and induced oxidative cellular stress . It increases extramitochondrial LOX activity, lipid peroxidation, and oxidized and reduced glutathione, which induces an antioxidant response with enhanced SOD and CAT activities . Cadmium also inhibits soybean root growth .
Action Environment
Cadmium is a toxic non-essential heavy metal mainly originating from industrial activities and causes environmental pollution . It affects all organisms, and its bioaccumulation in the food chain may be unhealthy . Cadmium concentrations vary in non-polluted soils from 0.04 to 0.32 mM, whereas in polluted soils it varies from 0.32 to about 1.0 mM . The environmental factors significantly influence the action, efficacy, and stability of cadmium succinate .
Safety and Hazards
Cadmium succinate is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Cadmium exerts toxic effects on the kidneys as well as the skeletal and respiratory systems . It is classified as a human carcinogen . Long-term occupational exposure to cadmium at excess concentrations can cause adverse health effects on the kidneys and lungs .
Zukünftige Richtungen
Cadmium-resistant bacteria have been studied for their potential in cadmium remediation . The use of metabolic active immobilized microalgae may be an attractive future option for detoxification and recovery of cadmium . Most cadmium metal today is produced as a by-product of the extraction, smelting, and refining of the nonferrous metals – zinc, lead, and copper .
Biochemische Analyse
Biochemical Properties
Cadmium succinate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often disrupting their normal function . For instance, cadmium can induce oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications .
Cellular Effects
Cadmium succinate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Chronic low exposure to cadmium has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .
Molecular Mechanism
Cadmium succinate exerts its effects at the molecular level through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . For example, cadmium can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the electron transport chain .
Temporal Effects in Laboratory Settings
The effects of cadmium succinate change over time in laboratory settings. It has been observed that chronic low cadmium exposure (CLCE) is a health hazard for about 10% of the global population, increasing morbidity and mortality . Long-term exposure to cadmium can lead to distinct pathologies in many organ systems .
Dosage Effects in Animal Models
The effects of cadmium succinate vary with different dosages in animal models. High Cd cultivar showed higher expression levels in plasma membrane-localized transport genes and tonoplast-localized transport genes than low Cd cultivar . These genes might be involved in root-to-shoot Cd translocation in pak choi .
Metabolic Pathways
Cadmium succinate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, chronic low cadmium exposure has been associated with the disturbance of metabolic pathways .
Transport and Distribution
Cadmium succinate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For example, the uptake and distribution of Cd organs is a dynamic process, which is driven by transporters in roots, from root to shoot (xylem loading) and from source to sink in phloem (including seed loading) .
Subcellular Localization
Cadmium succinate is localized to specific compartments or organelles within the cell. This localization can affect its activity or function . For example, the ectopic expression of BjNRAMP1 in yeast led to higher accumulation of Cd and Mn compared to the vector control. BjNARAMP1 was localized to the plasma membrane and expressed in the vascular system of roots, leaves, and flowers .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cadmium succinate involves the reaction between cadmium nitrate and succinic acid in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "Cadmium nitrate", "Succinic acid", "Solvent (e.g. water, ethanol)", "Catalyst (e.g. sulfuric acid, hydrochloric acid)" ], "Reaction": [ "Step 1: Dissolve cadmium nitrate in the solvent to form a clear solution.", "Step 2: Add succinic acid to the solution and stir until it dissolves completely.", "Step 3: Add the catalyst to the solution and stir for a few minutes.", "Step 4: Heat the reaction mixture to a suitable temperature (e.g. 60-80°C) and maintain it for a few hours.", "Step 5: Cool the reaction mixture to room temperature and filter the precipitate formed.", "Step 6: Wash the precipitate with the solvent to remove any impurities.", "Step 7: Dry the product under vacuum to obtain Cadmium succinate as a white crystalline solid." ] } | |
CAS-Nummer |
141-00-4 |
Molekularformel |
C4H6CdO4 |
Molekulargewicht |
230.50 g/mol |
IUPAC-Name |
butanedioic acid;cadmium |
InChI |
InChI=1S/C4H6O4.Cd/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8); |
InChI-Schlüssel |
LDUJURZWMDIZGH-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])C(=O)[O-].[Cd+2] |
Kanonische SMILES |
C(CC(=O)O)C(=O)O.[Cd] |
Andere CAS-Nummern |
141-00-4 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
cadminate cadmium succinate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




